molecular formula C19H18N2O3 B2406154 (E)-2-(morpholine-4-carbonyl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile CAS No. 324539-54-0

(E)-2-(morpholine-4-carbonyl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile

Cat. No.: B2406154
CAS No.: 324539-54-0
M. Wt: 322.364
InChI Key: AVEASCCTZPJEJN-FOWTUZBSSA-N
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Description

The compound (E)-2-(morpholine-4-carbonyl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile features a central acrylonitrile backbone conjugated with a morpholine-4-carbonyl group and a 5-(p-tolyl)-substituted furan ring. This structure is relevant in materials science and medicinal chemistry due to its tunable electronic properties and biological activity .

Properties

IUPAC Name

(E)-3-[5-(4-methylphenyl)furan-2-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-14-2-4-15(5-3-14)18-7-6-17(24-18)12-16(13-20)19(22)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEASCCTZPJEJN-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(morpholine-4-carbonyl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the p-tolyl group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the acrylonitrile group: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile.

    Formation of the morpholine ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.

    Coupling reactions: The final compound can be obtained by coupling the furan ring with the morpholine ring and the acrylonitrile group under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(morpholine-4-carbonyl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(E)-2-(morpholine-4-carbonyl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

    Materials Science: Potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-(morpholine-4-carbonyl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein and affecting downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Variations and Physical Properties

Key structural analogs differ in substituents on the furan ring and the carbonyl-linked functional group. These modifications significantly impact melting points, solubility, and applications.

Table 1: Structural and Physical Comparison
Compound Name Furan Substituent Carbonyl Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
(E)-2-(Morpholine-4-carbonyl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile (Target) p-tolyl Morpholine-4-carbonyl C₂₁H₁₉N₂O₃* ~365 Not reported Biological targeting
(E)-2-(Morpholine-4-carbonyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylonitrile 3-nitrophenyl Morpholine-4-carbonyl C₁₉H₁₆N₃O₅ 378.35 Not reported Synthetic intermediate
(E)-2-(Benzothiazol-2-yl)-3-[5-(4-nitrophenyl)furan-2-yl]acrylonitrile 4-nitrophenyl Benzothiazole C₂₁H₁₂N₃O₃S 386.40 240–242 Photovoltaic materials
(E)-2-(1H-Indole-3-ylcarbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile 4-nitrophenyl Indole-3-carbonyl C₂₂H₁₃N₃O₄ 383.09 323–325 Luminescent materials
(E)-3-(5-(3,4-Dichlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile 3,4-dichlorophenyl Morpholine-4-carbonyl C₁₈H₁₄Cl₂N₂O₃ 377.22 Not reported Antiviral agents

*Estimated based on analogs.

Key Observations:
  • Morpholine Derivatives : Morpholine-linked compounds exhibit moderate polarity, enhancing solubility compared to aromatic heterocycles like benzothiazole or indole .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) increase melting points and electron-accepting capacity, making them suitable for photovoltaic applications . The p-tolyl group (electron-donating) may favor luminescence or biological activity due to improved membrane permeability .
  • Thermal Stability : Indole- and benzothiazole-containing analogs show higher melting points (>240°C), attributed to strong π-π stacking and hydrogen bonding .

Electronic and Photophysical Properties

The acrylonitrile core enables π-conjugation, with substituents modulating optoelectronic behavior:

Key Findings:
  • Luminescence : Substituents like nitro or pyrene shift emission wavelengths, enabling color-tunable materials. The p-tolyl group may emit in the blue-green range, while nitrophenyl derivatives emit in the green-red spectrum .
  • Photovoltaic Performance: Nitro- and cyano-substituted acrylonitriles demonstrate high electron mobility, critical for organic solar cell acceptors .
Key Insights:
  • Morpholine Role : The morpholine group improves solubility and binding to protease active sites via hydrogen bonding .
  • Heterocyclic Analogs : Benzothiazole and indole derivatives exhibit stronger cytotoxicity, likely due to intercalation with DNA or enzyme inhibition .

Biological Activity

(E)-2-(morpholine-4-carbonyl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a morpholine ring, a furan moiety, and an acrylonitrile group. Its synthesis typically involves multi-step reactions, including the formation of the morpholine derivative followed by the coupling with furan and acrylonitrile components.

Synthesis Pathway

  • Formation of Morpholine Derivative : The morpholine ring is synthesized through reactions involving morpholine and carbonyl compounds.
  • Coupling with Furan : The furan component is introduced via electrophilic substitution or nucleophilic addition methods.
  • Acrylonitrile Incorporation : The final step involves the introduction of the acrylonitrile group, often through condensation reactions.

Antiviral Activity

Recent studies indicate that compounds similar to this compound exhibit significant antiviral properties. For instance, certain morpholine-furan derivatives have shown inhibitory effects against Enterovirus 71 (EV71), a major cause of hand, foot, and mouth disease. These compounds demonstrated an EC50 value ranging from 2.29 to 6.16 μM, indicating their potency against viral strains in vitro .

Antimicrobial Activity

The antimicrobial potential of related compounds has been evaluated extensively. Notably, derivatives featuring thiophene and pyrazole cores have shown promising results against various bacterial strains:

CompoundMIC (μg/mL)MBC (μg/mL)Activity
7b0.220.25Strongly active
100.500.75Moderately active
130.300.40Strongly active

These compounds not only inhibited bacterial growth but also demonstrated significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis .

Cytotoxicity and Selectivity

In terms of cytotoxicity, studies have shown that these derivatives possess low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting a favorable safety profile for further development . The selectivity index values for antiviral activity reached as high as 33.4, indicating a promising therapeutic window for clinical applications .

Study on Enterovirus Inhibition

A notable study focused on the antiviral efficacy of morpholine-furan derivatives against EV71 reported that specific structural modifications greatly enhanced their inhibitory activity. For example, the introduction of trifluoromethyl groups significantly increased potency due to improved binding affinity to viral targets.

Antimicrobial Evaluation

Another investigation assessed various derivatives' antimicrobial properties through minimum inhibitory concentration (MIC) testing against multiple pathogens. Compounds were found to synergistically enhance the effects of existing antibiotics like Ciprofloxacin, thereby reducing their MICs .

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